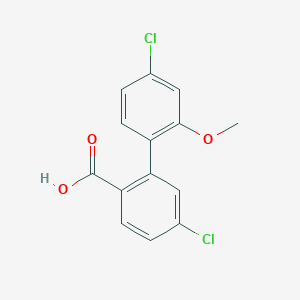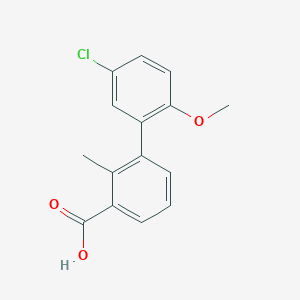
2-(4-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, also known as 4-Chloro-2-methoxy-4-nitrobenzoic acid (CMN), is an organic compound used in a variety of scientific applications. It is a white crystalline solid with a melting point of 182-184°C and a solubility of 0.25 g/100 mL in water. CMN is an important intermediate in the synthesis of various aromatic compounds, and is often used as a reagent in organic chemistry. It is also used in the synthesis of pharmaceuticals, pesticides, and agrochemicals.
Mecanismo De Acción
CMN acts as a catalyst in the synthesis of various aromatic compounds. It is capable of activating the electrophilic aromatic substitution reaction, which involves the substitution of a functional group on an aromatic ring. This reaction is important in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
CMN is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of various compounds which may have biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CMN in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reaction conditions. The main limitation of using CMN is its low solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
In the future, CMN may be used in the synthesis of novel pharmaceuticals and agrochemicals. It may also be used in the synthesis of biomolecules, such as proteins and nucleic acids. Additionally, CMN may be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Finally, CMN may be used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Métodos De Síntesis
CMN can be synthesized by the reaction of 4-chloro-2-methoxybenzaldehyde with nitric acid. This reaction is typically carried out in aqueous solution at room temperature, and the resulting product is a white crystalline solid. The reaction can also be carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.
Aplicaciones Científicas De Investigación
CMN is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, CMN is used as a reagent in the synthesis of a variety of aromatic compounds. It is also used as a catalyst in the synthesis of pharmaceuticals, pesticides, and agrochemicals. In biochemistry, CMN is used as a reagent in the synthesis of various biomolecules, such as proteins and nucleic acids.
Propiedades
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-13-6-8(15)2-4-10(13)12-7-9(16(19)20)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQUSHUTYQVDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691093 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-49-7 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














